

# Iptacopan vs. Eculizumab: A Comparative Efficacy Guide for PNH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

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An objective analysis of two distinct complement inhibitors for Paroxysmal Nocturnal Hemoglobinuria (PNH), this guide synthesizes data from pivotal clinical trials to inform researchers, scientists, and drug development professionals. We delve into the comparative efficacy, mechanisms of action, and experimental protocols of the oral Factor B inhibitor, iptacopan, and the intravenous C5 inhibitor, eculizumab.

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular and extravascular hemolysis. For years, the standard of care has been the C5 inhibitor eculizumab, which effectively controls intravascular hemolysis. However, a significant portion of patients on eculizumab experience persistent anemia due to C3-mediated extravascular hemolysis. The advent of iptacopan, a first-in-class oral Factor B inhibitor, marks a paradigm shift by targeting the complement cascade more proximally, addressing both forms of hemolysis. This guide provides a comprehensive comparison based on data from the pivotal APPLY-PNH and APPOINT-PNH Phase III clinical trials.

## Mechanisms of Action: Proximal vs. Terminal Complement Inhibition

Eculizumab and iptacopan intervene at different stages of the complement cascade, leading to distinct therapeutic outcomes. Eculizumab is a monoclonal antibody that binds to the C5 complement protein, preventing its cleavage into C5a and C5b. This action halts the formation



of the Membrane Attack Complex (MAC), the primary driver of intravascular hemolysis in PNH. [1][2]

Iptacopan, on the other hand, is an oral small-molecule inhibitor of Factor B, a key component of the alternative complement pathway. By inhibiting Factor B, iptacopan prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification of the complement cascade. This upstream inhibition not only prevents MAC formation, thereby controlling intravascular hemolysis, but also reduces the opsonization of red blood cells with C3 fragments, mitigating the extravascular hemolysis that can persist with C5 inhibition.[1]

Caption: Complement pathway showing Iptacopan and Eculizumab intervention points.

#### **Comparative Efficacy: Key Clinical Trial Data**

The efficacy of iptacopan has been demonstrated in two pivotal Phase III trials: APPLY-PNH, which enrolled patients with residual anemia despite stable anti-C5 therapy (eculizumab or ravulizumab), and APPOINT-PNH, which enrolled complement inhibitor-naïve patients.

## APPLY-PNH: For Anti-C5 Experienced Patients with Residual Anemia

The APPLY-PNH trial was a randomized, open-label, active-comparator controlled study that demonstrated the superiority of iptacopan over continued anti-C5 therapy in patients with PNH and residual anemia.[3][4]



Efficacy Endpoint (24 Weeks)	Iptacopan (n=62)	Anti-C5 (Eculizumab/Ravulizumab) (n=35)
Hemoglobin (Hb) increase of ≥2 g/dL without transfusions	82.3%	0%
Hemoglobin (Hb) level ≥12 g/dL without transfusions	67.7%	0%
Transfusion Avoidance Rate	96.8%	40%
Mean Hemoglobin Level	12.6 g/dL	9.2 g/dL
Mean Change in FACIT- Fatigue Score	+10.96 points	-0.07 points

Data sourced from the APPLY-PNH pivotal Phase III trial results.[4][5]

### **APPOINT-PNH: For Complement Inhibitor-Naïve Patients**

The APPOINT-PNH trial was a single-arm, open-label study that evaluated the efficacy of iptacopan in adult PNH patients who were naïve to complement inhibitor therapy.[6]

Efficacy Endpoint (24 Weeks)	Iptacopan (n=40)
Hemoglobin (Hb) increase of ≥2 g/dL without transfusions	92.2%
Hemoglobin (Hb) level ≥12 g/dL without transfusions	62.8%
Transfusion Avoidance Rate	97.6%
Mean Change from Baseline in LDH Level	-83.6%
Mean Change in FACIT-Fatigue Score	+10.8 points

Data sourced from the APPOINT-PNH pivotal Phase III trial results.[5][6]



### **Experimental Protocols**

The methodologies for the pivotal Phase III trials are summarized below, providing insight into the key experimental parameters.

#### **APPLY-PNH (NCT04558918) Protocol Summary**

- Study Design: A Phase III, randomized, multicenter, active-comparator controlled, open-label trial designed to demonstrate the superiority of iptacopan over anti-C5 therapies.[3][4][7]
- Patient Population: Adult PNH patients (≥18 years) with a PNH clone size of ≥10% and residual anemia (mean hemoglobin <10 g/dL) despite being on a stable regimen of eculizumab or ravulizumab for at least 6 months prior to randomization.[8]
- Treatment Arms:
  - Iptacopan: 200 mg administered orally twice daily.
  - Anti-C5: Continued stable regimen of intravenous eculizumab or ravulizumab.[8]
- Duration: A 24-week randomized treatment period, followed by an optional 24-week extension period where all patients could receive iptacopan.
- Primary Endpoints:
  - Proportion of patients achieving an increase in hemoglobin from baseline of ≥2 g/dL in the absence of red blood cell (RBC) transfusions at 24 weeks.[3]
  - Proportion of patients achieving a sustained hemoglobin level of ≥12 g/dL in the absence of RBC transfusions at 24 weeks.[3]
- Key Secondary Endpoints: Transfusion avoidance rate, change from baseline in fatigue scores (FACIT-Fatigue), and change in lactate dehydrogenase (LDH) levels.[5]

#### **APPOINT-PNH (NCT04820530) Protocol Summary**

Study Design: A Phase III, multinational, multicenter, open-label, single-arm study.

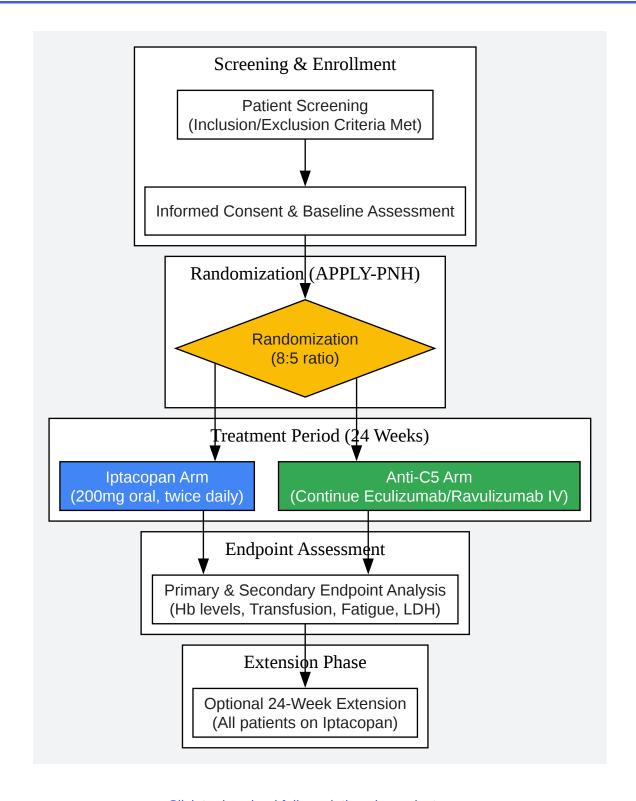






- Patient Population: Adult PNH patients (≥18 years) with a PNH clone size of ≥10%, mean hemoglobin <10 g/dL, and LDH >1.5x the upper limit of normal, who were naïve to complement inhibitor therapy.[9]
- Treatment: Iptacopan 200 mg administered orally twice daily.[6]
- Duration: 24-week primary treatment period.[6]
- Primary Endpoint: Proportion of patients achieving an increase in hemoglobin from baseline
  of ≥2 g/dL in the absence of RBC transfusions at 24 weeks.[6]
- Key Secondary Endpoints: Proportion of patients achieving a hemoglobin level of ≥12 g/dL without transfusions, transfusion independence rate, change from baseline in LDH levels, and change in fatigue scores (FACIT-Fatigue).[5][6]





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**Caption:** Generalized workflow for the APPLY-PNH clinical trial.

#### Conclusion



The clinical trial data strongly suggests that iptacopan offers significant advantages over anti-C5 therapies for a broad range of PNH patients. For individuals with residual anemia on eculizumab or ravulizumab, iptacopan has demonstrated superiority in improving hemoglobin levels and achieving transfusion independence. In treatment-naïve patients, iptacopan monotherapy leads to near-normal hemoglobin levels and transfusion independence in the vast majority of individuals. Its oral administration also presents a significant quality-of-life improvement over intravenous infusions. The distinct, proximal mechanism of action, which addresses both intravascular and extravascular hemolysis, underpins these compelling efficacy outcomes. These findings position iptacopan as a transformative therapy in the management of PNH.

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- To cite this document: BenchChem. [Iptacopan vs. Eculizumab: A Comparative Efficacy Guide for PNH Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607689#iptacopan-versus-eculizumab-comparative-efficacy-in-pnh-clinical-trials]



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